Kinase Inhibition Potential: Cross-Study Evidence from the 3-Fluorobenzylthio-Thiadiazole Scaffold Targeting Src/Abl Kinases
The close structural analog N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide (NSC 4390766), differing only in the aroyl substituent (4-chlorobenzamide vs. 4,5-dimethoxy-2-nitrobenzamide), was characterized as a ligand for the proto-oncogene tyrosine-protein kinase Src in the BindingDB database, with a reported binding affinity (Ki) of 64 nM [1]. This analog emerged from a comprehensive medicinal chemistry program that identified substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. The SAR study demonstrated that the 3-fluorobenzylthio substituent is a critical determinant of kinase engagement, with the lead compound 6a showing activity against both Imatinib-sensitive and Bcr-Abl-independent Imatinib-resistant leukemia cells [1]. This cross-study evidence suggests the 3-fluorobenzylthio-thiadiazole core present in CAS 393571-37-4 possesses intrinsic kinase-targeting potential, though confirmation with the specific 4,5-dimethoxy-2-nitrobenzamide variant requires direct testing.
| Evidence Dimension | Src kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct data available for CAS 393571-37-4 |
| Comparator Or Baseline | N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide (NSC 4390766): Ki = 64 nM against Src kinase |
| Quantified Difference | Cannot be calculated; scaffold-level inference only |
| Conditions | BindingDB entry; enzyme inhibition assay at Università degli Studi di Siena; data curated by PDSP Ki Database; reference article Bioorg Med Chem Lett 18:1207-11 (2008) |
Why This Matters
Procurement decisions for kinase-targeted screening panels should consider this scaffold's demonstrated Src/Abl engagement; the 3-fluorobenzylthio-thiadiazole core is the pharmacophoric determinant, while the aroyl group modulates potency and selectivity.
- [1] Radi M, Crespan E, Botta G, et al. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorg Med Chem Lett. 2008;18(3):1207-1211. doi:10.1016/j.bmcl.2007.11.112. BindingDB Entry: BDBM86863, Monomer ID 86863, Ki = 64 nM for Src kinase. View Source
